Compound Description: This compound serves as a chiral precursor in the synthesis of the calcium channel blocker Nicardipine. It's synthesized from 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid and resolved using cinchonidine and cinchonine as resolving agents. []
Relevance: This compound shares the core 1,4-dihydropyridine structure with 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, differing in the substituent at the nitrogen of dihydropyridine and the phenyl substitution on the 4th position. []
Compound Description: Nicardipine is a calcium channel blocker used to manage hypertension and angina pectoris. It exhibits potent vasodilating activity, particularly on vertebral vessels. []
Relevance: Nicardipine is synthesized from the chiral precursor (-)-1-Ethoxymethyl-5-methoxycarbonyl-2, 6-dimethyl-4-(m-nitrophenyl)-1, 4-dihydropyridine-3-carboxylic acid, which itself is derived from 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid. Both compounds share the 1,4-dihydropyridine core, differing in the substituents at the 3- and 5-positions and the phenyl substitution on the 4th position. []
Barnidipine Hydrochloride
Compound Description: Barnidipine hydrochloride is a long-acting calcium channel blocker used to treat hypertension. It exhibits high selectivity for vascular smooth muscle. []
Relevance: This compound is synthesized from (R)-4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, highlighting their close structural relationship. They share the same core structure, differing only in the esterification at the 3-position. []
Clevidipine Butyrate
Compound Description: Clevidipine butyrate is an ultra-short-acting dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure in hypertensive emergencies. [, ]
Relevance: This compound is synthesized from 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid by reacting it with n-butyric acid chloroformate. The two compounds are closely related, with clevidipine butyrate being a butyrate ester derivative of the parent compound. [, ]
Compound Description: PP-1466 is a 1,4-dihydropyridine derivative investigated for its pharmacokinetic properties. It undergoes extensive metabolism in rats, primarily involving hydroxylation, dehydrogenation, and ester cleavage. []
Relevance: This compound belongs to the 1,4-dihydropyridine class, similar to 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid. They share a common core structure, with variations in the substituents at the 4- and 5-positions. []
Compound Description: This compound is a novel 1,4-dihydropyridine derivative synthesized as a versatile scaffold for developing new 1,4-dihydropyridine molecules. It features a tosyl-protected alcohol group, allowing for further derivatization. []
Relevance: This compound is directly derived from 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, sharing the core 1,4-dihydropyridine structure with modifications at the 3- and 5-positions. These modifications enable its use as a scaffold for synthesizing a wider range of dihydropyridine compounds. []
Compound Description: YM-09730 is a potent calcium antagonist with demonstrated coronary vasodilating activity. The stereochemistry of this compound significantly influences its potency and duration of action. []
(R)-(-) and (S)-(+)-methyl (ω)-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate iodide
Compound Description: These are permanently charged chiral 1,4-dihydropyridine derivatives designed as molecular probes for studying L-type calcium channels. The S-enantiomer exhibits higher potency than the R-enantiomer in blocking L-type Ca2+ channels. []
Relevance: These compounds share the 1,4-dihydropyridine core with 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid. The key structural difference lies in the permanently charged quaternary ammonium group attached to the ester moiety at the 5-position and the meta-nitrophenyl substitution on the 4th position, making them valuable tools for investigating L-type calcium channel pharmacology. []
Compound Description: NZ 105 represents a 4-aryl-1,4-dihydropyridine-5-phosphate derivative synthesized as a potential therapeutic agent. Its enantiomers were separated and used to investigate the compound's stereospecific activity. []
Relevance: This compound shares the fundamental 1,4-dihydropyridine structure with 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid. The variations in their structures occur at the 3 and 5 position and the meta-nitrophenyl substitution on the 4th position, leading to differences in their pharmacological properties. []
Felodipine
Compound Description: Felodipine, a dihydropyridine calcium channel blocker, is known for its vasodilatory effects, particularly in mesenteric resistance vessels. It exhibits a higher potency and selectivity compared to other calcium channel blockers like D600 and nifedipine. []
Relevance: Felodipine shares the 1,4-dihydropyridine core structure with 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid. The presence of a 2,3-dichlorophenyl group at the 4-position in both compounds highlights their close structural similarity and their classification as dihydropyridine calcium channel blockers. [, , ]
3,5-pyridinedicarboxylic acid-4-(2,3-dichlorophenyl)-2,6-dimethyl-3-ethyl-5-methyl ester (Impurity 1 in Felodipine)
Compound Description: This compound is identified as an impurity in the synthesis of Felodipine. Its presence highlights potential side reactions or incomplete transformations during the drug manufacturing process. []
Relevance: This compound shares the core 1,4-dihydropyridine ring and the 2,3-dichlorophenyl substituent with both Felodipine and 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid. The lack of dihydropyridine ring in this compound makes it an oxidized impurity of Felodipine. []
3,5-pyridinedicarboxylic acid-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-dimethyl ester (Impurity 2 in Felodipine)
Compound Description: Identified as an impurity in Felodipine, this compound suggests potential challenges in achieving regioselectivity during the esterification steps of Felodipine synthesis. []
Relevance: This compound shares the core 1,4-dihydropyridine ring and the 2,3-dichlorophenyl substituent with both Felodipine and 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid. The difference lies in the ester side chains, highlighting its origin from a side reaction during Felodipine synthesis. []
3,5-pyridinedicarboxylic acid-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-diethyl ester (Impurity 3 in Felodipine)
Compound Description: This compound is another impurity found in Felodipine, further emphasizing the importance of controlling reaction conditions to minimize the formation of undesired byproducts during drug production. []
Lercanidipine hydrochloride
Compound Description: Lercanidipine hydrochloride is a calcium channel blocker used to treat hypertension. Its synthesis involves multiple steps, including alkylation, reduction, and coupling reactions. []
Relevance: Lercanidipine hydrochloride, while belonging to the dihydropyridine calcium channel blocker class, differs structurally from 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid. The presence of a 3-nitrophenyl group at the 4-position in Lercanidipine hydrochloride, compared to the 2,3-dichlorophenyl group in the target compound, highlights the structural variation. Despite this difference, their shared dihydropyridine core and similar pharmacological activity as calcium channel blockers establish their relationship. []
Source and Classification
The compound is cataloged under several identifiers including the Chemical Abstracts Service (CAS) number 123853-39-4 and has a molecular formula of C16H15Cl2NO4. It features two chlorine atoms on the phenyl ring, a methoxycarbonyl group, and a carboxylic acid functionality. This compound is significant in medicinal chemistry due to its applications in cardiovascular drugs, particularly those targeting calcium channels in cardiac and smooth muscle tissues.
Synthesis Analysis
Methods of Synthesis
The synthesis of 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with 2,2,6-trimethyl-4-hydroxy-1,3-dioxin-4-one and 3-hydroxypropionitrile. These are heated at 120°C for three hours to facilitate the formation of intermediates while distilling off acetone as a byproduct.
Refluxing: After cooling the reaction mixture to room temperature, isopropanol, methyl 3-aminocrotonate, and 2,3-dichlorobenzaldehyde are added. The mixture is then heated to reflux with partial distillation of isopropanol.
Precipitation: Following refluxing, dichloromethane and sodium hydroxide solution are introduced to precipitate the desired carboxylate form of the compound.
Purification: The crude product undergoes selective precipitation which aids in obtaining a high-purity product (greater than 97%) suitable for pharmaceutical applications.
Technical Parameters
The synthesis requires careful control of temperature and the stoichiometry of reactants to ensure high yield and purity. The use of alkali metal salts during precipitation is critical for effective purification.
Molecular Structure Analysis
Structure Description
The molecular structure of 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid can be described as follows:
Core Structure: The compound contains a dihydropyridine ring system that is substituted at positions 4 and 5 with a dichlorophenyl group and a methoxycarbonyl group respectively.
Functional Groups: A carboxylic acid group at position 3 enhances its solubility and reactivity.
Structural Data
The molecular weight is approximately 356.21 g/mol with a melting point ranging from 197°C to 200°C. The specific stereochemistry around the dihydropyridine ring contributes to its biological activity.
Chemical Reactions Analysis
Reaction Pathways
The compound can undergo various chemical reactions typical for dihydropyridines:
Hydrolysis: Upon hydrolysis, it can generate corresponding diacids which can further react to form symmetrical diesters.
Alkylation: The carboxylic acid can participate in alkylation reactions leading to the formation of more complex derivatives useful in drug development.
Reactivity with Bases: The presence of acidic protons allows for reactions with bases resulting in deprotonation and subsequent nucleophilic attacks on electrophiles.
Mechanism of Action
Biological Mechanism
The mechanism by which 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid exerts its pharmacological effects primarily involves modulation of calcium channels:
Calcium Channel Blockade: It inhibits L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and decreased cardiac contractility.
Relevant Data
This mechanism contributes significantly to its therapeutic effects in treating hypertension and angina pectoris.
Applications
Scientific Applications
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid serves multiple roles in scientific research:
Pharmaceutical Development: It is utilized as an intermediate in synthesizing calcium channel blockers which are vital in cardiovascular therapies.
Research Tool: Its structural characteristics allow it to be used as a model compound for studying dihydropyridine pharmacology.
Synthesis of Derivatives: The ability to modify its functional groups enables the development of new compounds with potentially enhanced therapeutic profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.